N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-5-bromofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-5-bromofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12BrNO6/c22-17-8-7-15(28-17)21(25)23-18-12-3-1-2-4-13(12)29-20(18)19(24)11-5-6-14-16(9-11)27-10-26-14/h1-9H,10H2,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSBCPYRHOJUKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=C(O5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12BrNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-5-bromofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Structural Overview
The compound consists of several key moieties:
- Benzo[d][1,3]dioxole : Known for its diverse pharmacological properties.
- Benzofuran : Associated with various biological activities, including anticancer and antimicrobial effects.
- Bromofuran : Imparts additional reactivity and potential biological interactions.
The molecular formula of this compound is , indicating a complex structure that may contribute to its biological efficacy.
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzofuran can induce apoptosis in various cancer cell lines by modulating cell cycle proteins and promoting cell death pathways .
Case Study:
A study demonstrated that a related benzofuran derivative showed enhanced antiproliferative activity against HepG2 hepatoblastoma cells by suppressing TGF- signaling pathways . This suggests that modifications in the structure can lead to increased potency against specific cancer types.
2. Antimicrobial Properties
The benzo[d][1,3]dioxole and benzofuran components are known for their antimicrobial activities. Compounds featuring these moieties have been reported to exhibit both antibacterial and antifungal effects.
Table 1: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzofuran Derivatives | Benzofuran core | Anticancer, Antimicrobial |
| Benzo[d][1,3]dioxole Derivatives | Dioxole structure | Antimicrobial |
| N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran) | Unique combination | Potentially enhanced selectivity |
The mechanism of action for this compound involves its interaction with specific molecular targets. Research suggests that it may inhibit key signaling pathways involved in tumor growth and survival.
Key Mechanisms Identified:
- Induction of apoptosis through modulation of Bcl-2 family proteins.
- Inhibition of cell migration and invasion by targeting matrix metalloproteinases (MMPs).
Comparison with Similar Compounds
Brominated Benzofuran Derivatives
Brominated benzofuran analogs, such as those reported in (e.g., 6-(5-bromobenzofuran-2-yl)-2-(methylthio)nicotinonitrile), share the bromobenzofuran scaffold but differ in substituents. For example:
The target compound’s bromofuranamide group may confer enhanced binding affinity compared to simpler bromobenzofurans like 5c, which lack polar amide functionalities. However, the methylthio group in 5c could improve lipophilicity, influencing membrane permeability .
Benzodioxole-Containing Analogs
Compound 45 from -(benzo[d][1,3]dioxol-5-yl)-N-(5-(benzo[d][1,3]dioxole-5-carbonyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide, shares the benzodioxole carbonyl motif but incorporates a thiazole ring and cyclopropane carboxamide. Key distinctions include:
- Biological Implications : The thiazole ring in Compound 45 may target kinases or proteases, whereas the target compound’s benzofuran core is more commonly associated with anti-inflammatory or anticancer activity.
Carboxamide-Functionalized Compounds
The peptidomimetic aldehyde in (N-((S)-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-3-phenylpropan-2-yl)benzofuran-5-carboxamide) highlights the role of carboxamides in protease inhibition. Unlike the target compound, this analog includes a pyrrolidinone moiety, which enhances conformational rigidity and protease selectivity .
Halogenated Aryl Derivatives
describes a bromo- and fluorophenyl-substituted benzofuran carboxamide (ES-LCMS m/z: 535). Fluorine at the 3-position of the phenyl ring often improves metabolic stability and target affinity.
Research Findings and Limitations
- Synthetic Challenges: The target compound’s synthesis likely involves coupling benzodioxole carbonyl chloride to benzofuran intermediates, as seen in .
- Biological Data Gap : While brominated furans () and benzodioxoles () are associated with anticancer and antimicrobial activity, specific data on the target compound’s efficacy or toxicity are absent.
Preparation Methods
Friedel-Crafts Cyclization for Benzofuran Formation
The 3-aminobenzofuran scaffold is synthesized via Fe(acac)₃-catalyzed intramolecular cyclization of O-acetyl oxime precursors (Figure 1A). Starting from 2'-arylacetophenones, oxime formation (NH₂OH·HCl, pyridine) followed by Ac₂O acetylation yields O-acetyl oximes. Iron(III) acetylacetonate (5 mol%) in acetic acid at 80°C induces N–O bond cleavage and cyclization, producing 3-aminobenzofurans in 72–85% yield.
Optimization Data :
| Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 2 | 80 | 12 | 58 |
| 5 | 80 | 8 | 85 |
| 10 | 80 | 6 | 83 |
Alternative Pathway: Pd-Catalyzed C–H Activation
Palladium(II) acetate (2 mol%) with 1,10-phenanthroline ligand enables direct C3 amination of benzofuran. Substrates like 3-bromobenzofuran undergo Buchwald-Hartwig coupling with NH₃ surrogates, though yields plateau at 68% due to competing debromination.
Preparation of Benzo[d]dioxole-5-carbonyl Chloride
Oxidation of Piperonyl Alcohol
Piperonyl alcohol (495-76-1) is oxidized to benzo[d]dioxole-5-carboxylic acid using KMnO₄ in acidic conditions (H₂SO₄, 60°C, 6 h). Subsequent treatment with SOCl₂ (3 eq.) at reflux converts the acid to acyl chloride, isolated in 91% yield.
Characterization Data :
- ¹H NMR (CDCl₃): δ 6.92 (d, J = 8.1 Hz, 1H), 6.85 (s, 1H), 6.78 (d, J = 8.1 Hz, 1H), 5.98 (s, 2H).
- IR : 1775 cm⁻¹ (C=O stretch).
Synthesis of 5-Bromofuran-2-carboxylic Acid
Electrophilic Bromination
Furan-2-carboxylic acid undergoes regioselective bromination using NBS (1.1 eq.) in DMF at 0°C. The reaction proceeds via in situ generation of Br⁺, yielding 5-bromofuran-2-carboxylic acid (87% yield). Alternative methods employing Br₂/FeCl₃ show lower selectivity (5-bromo:4-bromo = 3:1).
Amide Bond Formation Strategies
Schotten-Baumann Reaction
Acyl chlorides react with 3-aminobenzofuran derivatives in biphasic conditions (NaOH/H₂O–CH₂Cl₂). While effective for small-scale synthesis (<5 g), competing hydrolysis limits yields to 65–70%.
Coupling Reagent-Mediated Approach
HATU (1.5 eq.) and DIPEA (3 eq.) in DMF facilitate amidation at 25°C. This method achieves 78% yield with minimal epimerization, critical for maintaining stereochemical integrity in chiral intermediates.
Comparative Yield Analysis :
| Reagent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| HATU | 25 | 4 | 78 |
| EDCI/HOBt | 25 | 12 | 68 |
| DCC/DMAP | 0→25 | 24 | 72 |
Integrated Synthetic Route
Stepwise Assembly
- Benzofuran amination : 3-Aminobenzofuran (1.0 eq.) reacts with benzo[d]dioxole-5-carbonyl chloride (1.2 eq.) in CH₂Cl₂/DIPEA to form 2-(benzo[d]dioxole-5-carbonyl)benzofuran-3-amine (71%).
- Final coupling : The amine intermediate couples with 5-bromofuran-2-carbonyl chloride (1.1 eq.) using HATU, yielding the target compound in 76% yield after silica gel purification.
Purity Data :
- HPLC : 99.2% (C18, 0.1% TFA/MeCN).
- HRMS : [M+H]⁺ calcd. 483.0241, found 483.0245.
Challenges and Mitigation Strategies
Regioselectivity in Benzofuran Functionalization
Electrophilic substitution at C3 competes with C2 activation. Employing bulky directing groups (e.g., –SiMe₃) increases C3 selectivity from 4:1 to >20:1.
Stability of 5-Bromofuran Intermediates
Light-induced debromination is minimized by conducting reactions under amber glass and using stabilized acyl chloride derivatives.
Q & A
What are the key synthetic steps and critical reaction conditions for preparing N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-5-bromofuran-2-carboxamide?
Answer:
The synthesis involves multi-step organic reactions:
- Intermediate preparation : Formation of 5-bromofuran-2-carbonyl chloride via thionyl chloride (SOCl₂) reflux with 5-bromofuran-2-carboxylic acid .
- Coupling reactions : Amide bond formation between activated carbonyl intermediates (e.g., benzofuran-3-amine derivatives) under anhydrous conditions. Palladium catalysts may facilitate cross-coupling steps .
- Purification : Flash column chromatography or recrystallization to isolate the final product.
Critical conditions : Solvent choice (dichloromethane, ethanol), inert atmosphere for moisture-sensitive steps, and precise stoichiometric ratios to minimize side products .
Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and functional groups (e.g., benzodioxole carbonyl at ~160-170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peak matching theoretical mass).
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .
- HPLC : Purity assessment (>95%) via reverse-phase chromatography with UV detection .
How can researchers resolve contradictions in spectroscopic data (e.g., NMR chemical shifts) observed during characterization?
Answer:
- Repetition under controlled conditions : Eliminate experimental artifacts (e.g., solvent impurities, incomplete drying) .
- X-ray crystallography : Resolve tautomerism or stereochemical ambiguities by determining crystal structure .
- Computational validation : Density Functional Theory (DFT) simulations predict NMR shifts for comparison with experimental data .
- Cross-referencing : Compare with structurally analogous compounds (e.g., benzofuran-carboxamides) to identify outlier signals .
What experimental design considerations are crucial for optimizing the yield of this compound in multi-step syntheses?
Answer:
- Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading) to identify optimal conditions .
- In-situ monitoring : Use thin-layer chromatography (TLC) or inline IR spectroscopy to track reaction progress and intermediate stability .
- Protecting groups : Temporarily shield reactive sites (e.g., benzodioxole oxygen) during coupling steps to prevent side reactions .
- Scale-up adjustments : Maintain mixing efficiency and heat transfer consistency when transitioning from milligram to gram-scale synthesis .
What are the primary functional groups influencing the compound's reactivity and bioactivity?
Answer:
- Benzodioxole carbonyl : Participates in hydrogen bonding with biological targets (e.g., kinase active sites) .
- Bromofuran moiety : Enhances electrophilicity for nucleophilic substitution reactions; bromine’s steric effects influence binding affinity .
- Benzofuran scaffold : Contributes to π-π stacking interactions in enzyme inhibition .
- Amide linker : Stabilizes conformation via intramolecular hydrogen bonds, critical for pharmacokinetic stability .
How can structure-activity relationship (SAR) studies be systematically conducted to evaluate pharmacological potential?
Answer:
- Analog synthesis : Modify substituents (e.g., replace bromine with chlorine, vary benzodioxole substituents) .
- Biological assays : Test cytotoxicity (e.g., IC50 in cancer cell lines) and enzyme inhibition (e.g., COX-2, kinases) .
- Computational docking : Use software like AutoDock to predict binding modes and affinity with target proteins .
- Multivariate analysis : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity using QSAR models .
What analytical methodologies are appropriate for detecting degradation products under physiological conditions?
Answer:
- Forced degradation studies : Expose the compound to hydrolytic (acid/base), oxidative (H2O2), and photolytic (UV light) stress .
- LC-MS/MS : Identify degradation products via fragmentation patterns and retention time shifts .
- Accelerated stability testing : Monitor decomposition at 40°C/75% RH over 4 weeks to predict shelf-life .
- NMR kinetics : Track real-time degradation in simulated biological fluids (e.g., PBS at 37°C) .
What solubility properties and formulation challenges exist for this compound in biological testing?
Answer:
- Solubility profile : Poor aqueous solubility due to aromatic rings; DMSO is preferred for in vitro stock solutions .
- Nanoformulation : Liposomal encapsulation or cyclodextrin complexation improves bioavailability for in vivo studies .
- Salt formation : Explore hydrochloride or sodium salts to enhance water solubility without altering bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
